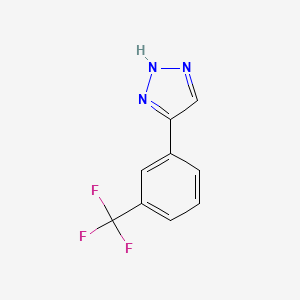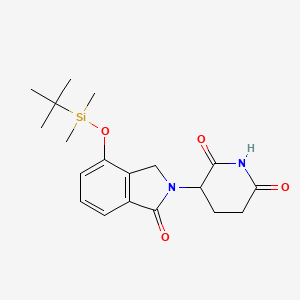
3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic compound that features a piperidine ring, an isoindolinone moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride (NaH), and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
化学反応の分析
Types of Reactions
3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes
作用機序
The mechanism of action for 3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoindolinone and piperidine moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-(tert-Butyldimethylsilyloxy)piperidine-2,6-dione
- N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylthieno[3,4-b]pyridine-7-carboxamide
Uniqueness
3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to the presence of both the isoindolinone and piperidine rings, as well as the TBDMS protecting group.
特性
分子式 |
C19H26N2O4Si |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
3-[7-[tert-butyl(dimethyl)silyl]oxy-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H26N2O4Si/c1-19(2,3)26(4,5)25-15-8-6-7-12-13(15)11-21(18(12)24)14-9-10-16(22)20-17(14)23/h6-8,14H,9-11H2,1-5H3,(H,20,22,23) |
InChIキー |
MNBBVQMRQVKNLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



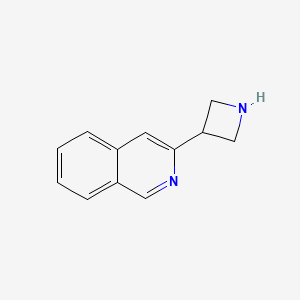

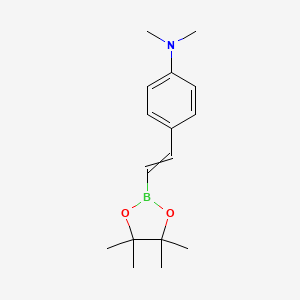
![1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane](/img/structure/B13710764.png)

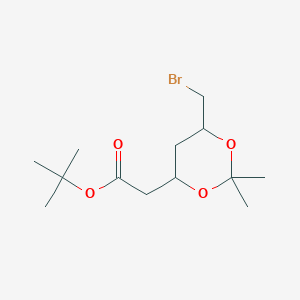
![[16-borono-3,11,19-tris(2-ethylhexyl)-3,11,19-triazapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaen-6-yl]boronic acid](/img/structure/B13710772.png)


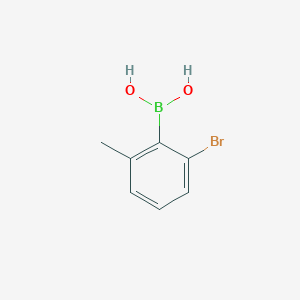
![3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13710787.png)
